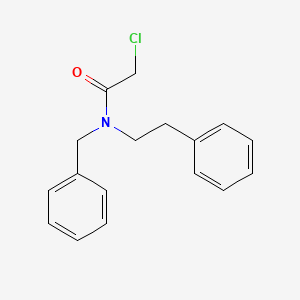
N-benzyl-2-chloro-N-(2-phényléthyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of acetamide, featuring a benzyl group, a phenethyl group, and a chlorine atom attached to the nitrogen and carbon atoms
Applications De Recherche Scientifique
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It is suggested that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides . .
Biochemical Pathways
The compound’s potential to be biotransformed into tertiary amine oxides suggests it may influence pathways involving these metabolites . The downstream effects of these interactions remain to be discovered.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of N-benzyl-2-chloroacetamide. This intermediate is then reacted with phenethylamine under similar conditions to yield N-benzyl-2-chloro-N-(2-phenylethyl)acetamide.
Industrial Production Methods
Industrial production of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide typically involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: N-benzyl-2-chloro-N-(2-phenylethyl)acetamide N-oxide.
Reduction: N-benzyl-2-chloro-N-phenethylamine.
Substitution: N-benzyl-2-hydroxy-N-phenethylacetamide or N-benzyl-2-amino-N-phenethylacetamide.
Comparaison Avec Des Composés Similaires
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-chloro-N-phenylacetamide: Similar structure but lacks the phenethyl group.
N-benzyl-2-chloro-N-phenylpropanamide: Contains an additional carbon in the acyl chain.
N-benzyl-3-phenylacrylamide: Features a different functional group (acrylamide) instead of acetamide.
The uniqueness of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-13-17(20)19(14-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAPEQHWBXABLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
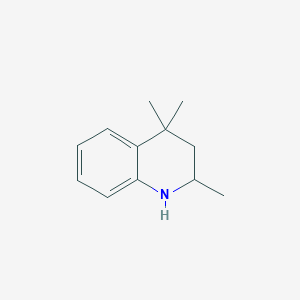

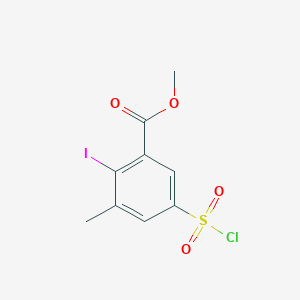
![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2407081.png)
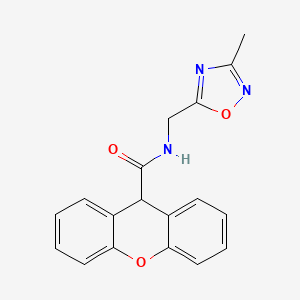

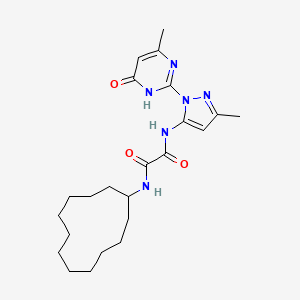
![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)


![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2407091.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
